5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one
Overview
Description
5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one is a chemical compound with a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is of interest in the field of medicinal chemistry due to its potential for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, such as 5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one, involves a cascade of reactions. The process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using a specific oxidant and additive .Molecular Structure Analysis
The molecular structure of 5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring. This ring is non-planar, which allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" . The pyrrolidine ring is also characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the formation of pyrrolidin-2-ones include a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of these reactions can be easily tuned by using a specific oxidant and additive .Scientific Research Applications
Synthesis and Predicted Biological Activity
- A study by Kharchenko et al. (2008) explored the synthesis of novel bicyclic systems related to 5-(1-Oxo-1lambda
5-pyridin-3-yl)pyrrolidin-2-one, specifically 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, through a one-pot condensation process. The biological activity of these compounds was predicted using the PASS prediction method, indicating potential applications in medicinal chemistry (Kharchenko, Detistov, & Orlov, 2008).
Tautomerism Studies
- Research by Šimůnek et al. (2017) investigated the tautomerism of a related compound, 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, in solution and solid states. This study provides insights into the structural dynamics of similar compounds, which are crucial for understanding their chemical and biological properties (Šimůnek, Panov, Růžičková, & Sedlák, 2017).
Spectroscopic Properties and Quantum Mechanical Study
- Devi et al. (2020) conducted a study on the spectroscopic properties and quantum mechanical aspects of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, a compound structurally related to 5-(1-Oxo-1lambda
5-pyridin-3-yl)pyrrolidin-2-one. This research offers valuable information about the electronic properties and potential applications of these compounds in material science (Devi, Bishnoi, & Fatma, 2020).
Novel One-Pot Synthesis Techniques
- Liu et al. (2015) developed a novel one-pot synthesis method for tetrahydro-pyrrolo[3,4-b]pyridine-5-ones, demonstrating the versatility and efficiency of synthesizing complex molecules related to 5-(1-Oxo-1lambda
5-pyridin-3-yl)pyrrolidin-2-one. Such methodologies are significant for rapid and efficient drug discovery (Liu, Tianyi, Xu, Yang, Yu, & Lu, 2015).
Antiviral and Antimicrobial Applications
Patick et al. (2005) investigated a compound structurally similar to 5-(1-Oxo-1lambda
5-pyridin-3-yl)pyrrolidin-2-one for its antiviral properties, specifically as an inhibitor of human rhinovirus 3C protease. This research underscores the potential therapeutic applications of such compounds in treating viral infections (Patick, Brothers, Maldonado, Binford, Maldonado, Fuhrman, Petersen, Smith, Zalman, Burns-Naas, & Tran, 2005).Krolenko et al. (2016) synthesized derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole containing pyrrolidine or piperidine rings, which showed strong antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Future Directions
The future directions in the research of 5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This includes the exploration of different synthetic strategies and the investigation of the influence of steric factors on biological activity .
properties
IUPAC Name |
5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9-4-3-8(10-9)7-2-1-5-11(13)6-7/h1-2,5-6,8H,3-4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOVMRAJVDCTAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=C[N+](=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632217 | |
Record name | 5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |
CAS RN |
101708-63-8 | |
Record name | 5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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